molecular formula C14H13NO2 B169868 N-(4-hydroxy-2-methylphenyl)benzamide CAS No. 17646-91-2

N-(4-hydroxy-2-methylphenyl)benzamide

Cat. No.: B169868
CAS No.: 17646-91-2
M. Wt: 227.26 g/mol
InChI Key: ZXKUBFNVCNOCSV-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-hydroxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)benzamide typically involves the reaction of 4-hydroxy-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-hydroxy-2-methylaniline+benzoyl chlorideThis compound+HCl\text{4-hydroxy-2-methylaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-hydroxy-2-methylaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of N-(4-hydroxy-2-methylphenyl)amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)benzamide depends on its specific application. For instance, its antioxidant activity is related to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)benzamide
  • N-(2-hydroxyphenyl)benzamide
  • N-(4-methylphenyl)benzamide

Uniqueness

N-(4-hydroxy-2-methylphenyl)benzamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its antioxidant and antimicrobial properties compared to similar compounds.

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-9-12(16)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKUBFNVCNOCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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